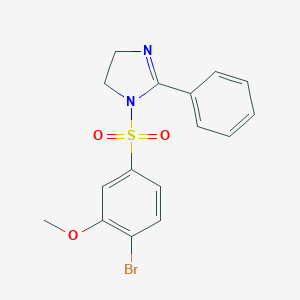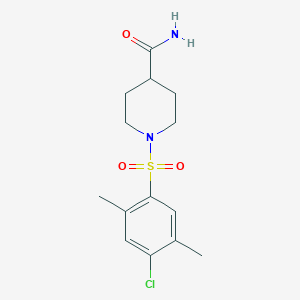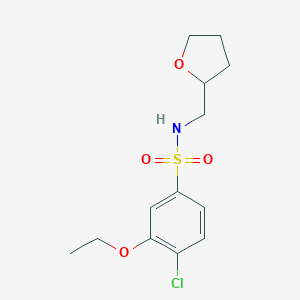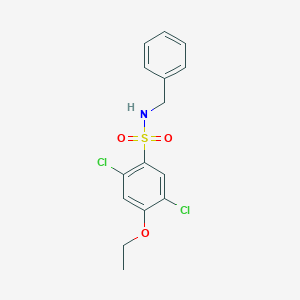
2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate, also known as MFC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MFC belongs to the family of fluorene derivatives, which have shown promising results in medicinal chemistry, material science, and organic electronics.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate is not fully understood, but studies have shown that this compound can inhibit the activity of the proteasome, which is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, this compound can induce apoptosis in cancer cells and reduce the accumulation of misfolded proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit excellent thermal stability and fluorescence properties, making it a promising candidate for the development of functional materials. This compound has also been shown to induce apoptosis in cancer cells and reduce the accumulation of misfolded proteins in neurodegenerative diseases. However, the biochemical and physiological effects of this compound are still being studied, and further research is needed to fully understand the potential applications of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate is its excellent thermal stability and fluorescence properties, which make it a promising candidate for the development of functional materials. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to study in biological systems. Additionally, further research is needed to fully understand the potential toxicity and side effects of this compound.
Future Directions
There are several future directions for the study of 2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate. One potential direction is the development of this compound-based materials for use in OLEDs and organic solar cells. Another potential direction is the study of this compound as a potential therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the potential toxicity and side effects of this compound, as well as its potential use as an anti-cancer agent.
Synthesis Methods
2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate can be synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetic acid with acetyl chloride to form 3-methoxyphenylacetyl chloride. This intermediate is then reacted with 9-oxo-9H-fluorene-1-carboxylic acid in the presence of triethylamine and dichloromethane to yield this compound. The purity of the final product can be improved through recrystallization and column chromatography.
Scientific Research Applications
2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In material science, this compound has been studied for its potential use as a building block for the synthesis of functional materials. This compound has been shown to exhibit excellent thermal stability and fluorescence properties, making it a promising candidate for the development of organic light-emitting diodes (OLEDs) and organic solar cells.
In organic electronics, this compound has been studied for its potential use as a hole-transporting material in OLEDs. Studies have shown that this compound can improve the performance of OLEDs by enhancing the charge injection and transport properties of the device.
properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 9-oxofluorene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O5/c1-27-15-7-4-6-14(12-15)20(24)13-28-23(26)19-11-5-10-17-16-8-2-3-9-18(16)22(25)21(17)19/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKQOUISUBDVJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B497546.png)





